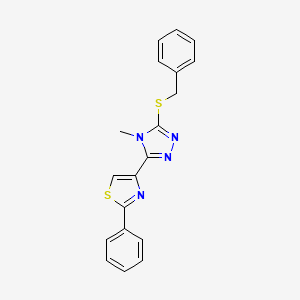
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide” is a compound with the molecular formula C15H16N2O3 and a molecular weight of 272.304. It belongs to the family of isoxazole derivatives, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades due to their potential as analgesics, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like “this compound” are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has not been thoroughly explored .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as various therapeutic agents . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 272.304. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Imaging Alzheimer's Disease : N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide and its derivatives have been explored for their potential in imaging Alzheimer's disease. Synthesized compounds showed promise as Positron Emission Tomography (PET) agents for imaging the glycogen synthase kinase-3 (GSK-3) enzyme, which is implicated in Alzheimer's disease. The compounds demonstrated high radiochemical yield and purity, indicating their potential for detailed brain imaging and understanding of the disease's progression (Gao, Wang, & Zheng, 2017).
Anticancer Activity : Certain derivatives of this compound have been investigated for their anticancer properties. Compounds synthesized using a specific methodology demonstrated good to moderate activity against various human cancer cell lines, highlighting their potential as anticancer agents. This suggests the relevance of these compounds in the development of new therapeutic strategies for cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Activity : The compound's derivatives have also been explored for antimicrobial properties. Specific derivatives have shown potent broad-spectrum antimicrobial activity against a variety of bacterial strains and pathogenic fungi, indicating their potential in addressing antibiotic resistance and treating infectious diseases (El-Emam, Alrashood, Al-Omar, & Al-Tamimi, 2012).
Antiprotozoal Activity : Some synthesized derivatives of this compound have displayed antiprotozoal activity, suggesting their potential in treating diseases caused by protozoal pathogens. This could be pivotal in addressing neglected tropical diseases and other infections caused by protozoa (Liao et al., 2000).
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-4-2-3-11(7-13)14-8-12(17-20-14)9-16-15(18)10-5-6-10/h2-4,7-8,10H,5-6,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIPDHWPOSIWJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

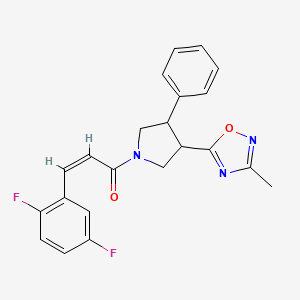

![6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2632869.png)
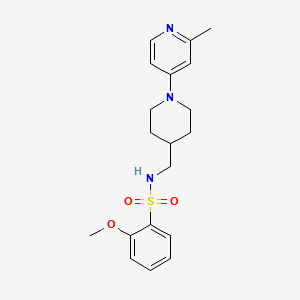
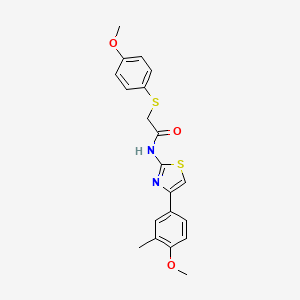
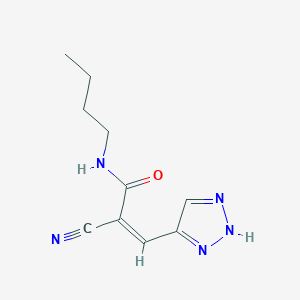
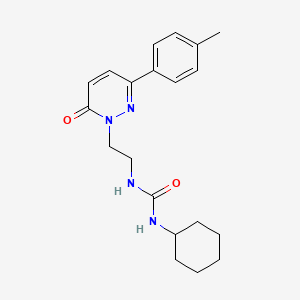

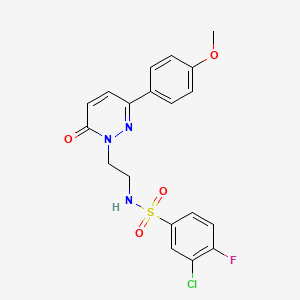
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide](/img/structure/B2632880.png)
![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclohexylpropanamide](/img/structure/B2632882.png)
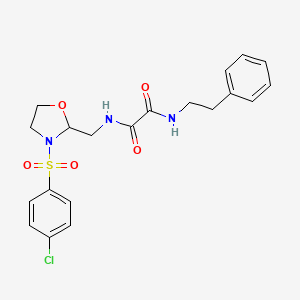
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B2632886.png)
